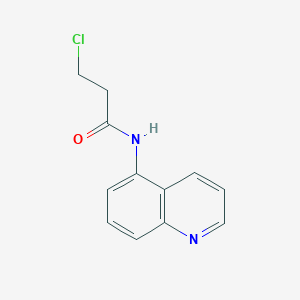

5-(3-Chloropropionamido)quinoline

Descripción

5-(3-Chloropropionamido)quinoline is a quinoline derivative characterized by a 3-chloropropionamido substituent at the 5-position of the quinoline ring. Its synthesis typically involves the reaction of substituted anilines with 3-chloropropionyl chloride under basic conditions, followed by cyclization via the Vilsmeier-Haack reaction to form the quinoline core . Key intermediates, such as 3-chloro-N-(substituted phenyl)propionamide, are generated during this process, which are subsequently functionalized to yield the final product.

Propiedades

Fórmula molecular |

C12H11ClN2O |

|---|---|

Peso molecular |

234.68 g/mol |

Nombre IUPAC |

3-chloro-N-quinolin-5-ylpropanamide |

InChI |

InChI=1S/C12H11ClN2O/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7H2,(H,15,16) |

Clave InChI |

UZWQFPKJPFLRLZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Positional Substitution Effects

The antiplasmodial and pharmacological activities of quinoline derivatives are highly sensitive to substitution patterns. For instance:

- Chloroquine and hydroxychloroquine feature a 4-position substitution with a piperazine or oxazine ring, respectively. These substituents enhance their ability to intercalate into heme aggregates in malaria parasites .

- In contrast, 5-(3-Chloropropionamido)quinoline substitutes the 5-position with a 3-chloropropionamido group. Studies on reversed chloroquine analogues indicate that 5-position substituents (e.g., chloro, methoxy) generally reduce antiplasmodial activity compared to 7-chloro-substituted derivatives . This suggests that the 5-position may sterically hinder interactions with biological targets, such as heme or parasite membrane proteins.

Table 1: Substituent Position and Activity Trends

Functional Group Comparisons

The 3-chloropropionamido group distinguishes this compound from other quinoline derivatives:

- Methoxy/methyl substituents (e.g., 3-methoxymethylquinoline) are synthesized via methoxylation of chloromethyl intermediates. These groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects .

- Nitro/trifluoromethyl substituents exhibit stronger electron-withdrawing effects, enhancing heme-binding capacity in some reversed chloroquines . However, the 3-chloropropionamido group’s intermediate electron-withdrawing strength may balance solubility and binding kinetics.

Table 2: Functional Group Impact on Physicochemical Properties

Binding affinity inferred from analogous antiplasmodial studies.

Implications for Drug Design

While 5-substituted quinolines like 5-(3-Chloropropionamido)quinoline may exhibit reduced antiplasmodial activity compared to 4- or 7-substituted analogues, their moderate electron-withdrawing properties and solubility could make them viable scaffolds for non-antimalarial applications (e.g., antimicrobial or anticancer agents). Further studies are needed to explore these avenues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.